molecular formula C10H12O3 B1601560 5'-Ethoxy-2'-hydroxyacetophenone CAS No. 56414-14-3

5'-Ethoxy-2'-hydroxyacetophenone

Cat. No. B1601560
CAS RN: 56414-14-3
M. Wt: 180.2 g/mol
InChI Key: ONGGIUWOMYNJFI-UHFFFAOYSA-N
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Description

5'-Ethoxy-2'-hydroxyacetophenone, also known as 5-EHA, is a phenolic compound that has been studied for its potential applications in the fields of medicine and chemistry. It is a derivative of acetophenone, a common aromatic ketone, and is of particular interest due to its unique chemical structure and potential applications.

Scientific Research Applications

5'-Ethoxy-2'-hydroxyacetophenone has a variety of scientific research applications. It has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism. Additionally, 5'-Ethoxy-2'-hydroxyacetophenone has been studied for its potential as an antioxidant, and for its potential to inhibit the growth of certain types of cancer cells.

Mechanism Of Action

The mechanism of action of 5'-Ethoxy-2'-hydroxyacetophenone is not fully understood. However, it is believed that 5'-Ethoxy-2'-hydroxyacetophenone works by inhibiting the activity of certain enzymes, such as acetylcholinesterase and acetyl-CoA carboxylase. Additionally, it is believed that 5'-Ethoxy-2'-hydroxyacetophenone may act as an antioxidant, and may also inhibit the growth of certain types of cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5'-Ethoxy-2'-hydroxyacetophenone are not fully understood. However, it has been shown to have a variety of effects on enzymes, including the inhibition of acetylcholinesterase and acetyl-CoA carboxylase. Additionally, 5'-Ethoxy-2'-hydroxyacetophenone has been shown to have antioxidant and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The advantages of using 5'-Ethoxy-2'-hydroxyacetophenone in lab experiments include its ease of synthesis, its low cost, and its potential applications in the fields of medicine and chemistry. The limitations of using 5'-Ethoxy-2'-hydroxyacetophenone in lab experiments include its lack of full understanding of its mechanism of action, its potential for side effects, and its potential for toxicity.

Future Directions

The potential future directions for 5'-Ethoxy-2'-hydroxyacetophenone include further research into its mechanism of action, its potential applications in the fields of medicine and chemistry, and its potential for toxicity and side effects. Additionally, further research into its potential as an antioxidant and its potential to inhibit the growth of certain types of cancer cells could be beneficial. Finally, further research into its potential as an inhibitor of other enzymes could also be beneficial.

properties

IUPAC Name

1-(5-ethoxy-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-8-4-5-10(12)9(6-8)7(2)11/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGGIUWOMYNJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480492
Record name 5'-Ethoxy-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Ethoxy-2'-hydroxyacetophenone

CAS RN

56414-14-3
Record name 5'-Ethoxy-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Ethoxy-2'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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